(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
(4-(6-(2-Methylpiperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)(pyrazin-2-yl)methanone is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
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Scientific Research Applications
Pyrazinamide Derivatives in Anti-tubercular Therapy
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Compounds like 6a, 6e, 6h, 6j, 6k from Series-I, and 7e from Series-II exhibited significant activity, with IC50 values ranging from 1.35 to 2.18 μM. These compounds were found to be non-toxic to human cells, highlighting their potential as safe and effective anti-tubercular agents (Srinivasarao et al., 2020).
Pyridazinone Derivatives as Anticonvulsant and Antimicrobial Agents
3-Hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives have been synthesized and evaluated for their potential anticonvulsant activity. These compounds, prepared by reacting substituted piperazine derivatives, showed promising results in maximal electroshock (MES) and sub-cutaneous Metrazol (scMet) tests. Additionally, their antimicrobial activities were assessed against various bacteria and fungi, showing notable effectiveness (Aytemi̇r et al., 2004).
Pyrazole Carboxamide Derivatives for Molecular Docking Studies
A series of novel pyrazole carboxamide derivatives containing a piperazine moiety was synthesized. The structural confirmation of these compounds, especially through X-ray crystal analysis, underpins their potential for biological activities. Such detailed structural elucidation is crucial for understanding the molecular interactions of these compounds, paving the way for their application in drug design and development (Lv et al., 2013).
Pharmacological Evaluation of Pyridazinone Derivatives
(6-Aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists. These compounds demonstrated analgesic effects in models of mechanical hyperalgesia, indicating their potential for treating pain. The structure-activity relationship (SAR) analysis provided insights into the pharmacological profiles of these derivatives, highlighting their significance in medicinal chemistry (Tsuno et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ . Kinases play a crucial role in cellular processes such as cell growth, metabolism, and apoptosis.
Mode of Action
It’s known that kinase inhibitors, like the aforementioned compound, typically work by binding to the kinase, thereby preventing it from participating in intracellular signaling pathways .
Biochemical Pathways
Given its potential activity on kinases, it’s likely that it affects pathways involving cell growth and proliferation, as kinases are key regulators of these processes .
Result of Action
Kinase inhibitors typically result in the inhibition of cell growth and proliferation .
Properties
IUPAC Name |
[4-[6-(2-methylpiperidin-1-yl)pyridazin-3-yl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-4-2-3-9-26(15)18-6-5-17(22-23-18)24-10-12-25(13-11-24)19(27)16-14-20-7-8-21-16/h5-8,14-15H,2-4,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIVJIKCVQZRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.